3-Morpholin-3-yl-propionic acid hydrochloride
CAS No.: 1571212-21-9
Cat. No.: VC11726681
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1571212-21-9 |
---|---|
Molecular Formula | C7H14ClNO3 |
Molecular Weight | 195.64 g/mol |
IUPAC Name | 3-morpholin-3-ylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H |
Standard InChI Key | OPJFJCGDHWVZGL-UHFFFAOYSA-N |
SMILES | C1COCC(N1)CCC(=O)O.Cl |
Canonical SMILES | C1COCC(N1)CCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 195.65 g/mol |
XLogP3-AA (Predicted) | -0.2 |
Hydrogen Bond Donors | 2 (carboxylic acid, ammonium) |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 4 |
The compound’s structure is corroborated by spectral data from analogous morpholine-containing esters and acids. For instance, the NMR of the methyl ester precursor (CAS 885273-99-4) shows characteristic signals for the morpholine ring protons (δ 3.45–3.51 ppm) and the propionate methyl group (δ 2.62–2.67 ppm). Protonation of the morpholine nitrogen in the hydrochloride form would shift these signals downfield due to deshielding effects.
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is typically synthesized via a two-step process: (1) preparation of the free base 3-morpholin-3-yl-propionic acid, followed by (2) acidification with hydrochloric acid.
Step 1: Synthesis of 3-Morpholin-3-yl-propionic Acid
The free base is synthesized through nucleophilic substitution or coupling reactions. A common method involves the reaction of morpholine with β-propiolactone under basic conditions:
Alternatively, ester precursors such as methyl 3-morpholin-3-yl-propionate (CAS 885273-99-4) can be hydrolyzed under acidic or alkaline conditions:
Step 2: Formation of the Hydrochloride Salt
The free acid is treated with concentrated hydrochloric acid to yield the hydrochloride salt:
This step is typically performed in anhydrous ether or dichloromethane to precipitate the salt, which is then filtered and dried under vacuum.
Optimization and Yield
Yields for the hydrolysis step range from 70–85%, depending on reaction conditions. The use of sodium hydroxide in aqueous ethanol at 25°C for 10 hours, as described in analogous ester-to-acid conversions, ensures minimal side reactions . The hydrochloride formation step achieves near-quantitative yields due to the high solubility of HCl in organic solvents.
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s melting point is extrapolated from related morpholine derivatives. For example, morpholin-3-yldiphenylmethanol (CAS 26581-79-3) melts at 129–131°C , while the methyl ester precursor (CAS 885273-99-4) is liquid at room temperature. The hydrochloride salt is expected to exhibit a higher melting point (estimated 150–160°C) due to ionic lattice stabilization.
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Melting Point | 150–160°C (predicted) |
Boiling Point | Decomposes above 200°C |
Density | 1.25–1.30 g/cm³ |
Solubility in Water | >100 mg/mL (25°C) |
pKa (Carboxylic Acid) | ~4.2 |
pKa (Ammonium) | ~8.5 |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (carboxylic acid C=O stretch) and 2500–3000 cm⁻¹ (broad, ammonium N-H stretch).
-
NMR (D₂O): δ 3.70–3.85 (m, 4H, morpholine OCH₂CH₂N), 3.20–3.35 (m, 2H, CH₂NH⁺), 2.60–2.75 (t, 2H, CH₂COO⁻), 1.90–2.10 (m, 2H, CH₂).
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
The compound serves as a key intermediate in the synthesis of bioactive molecules. For example, coupling reactions with amines—using agents like DCC (dicyclohexylcarbodiimide)—yield propanamide derivatives with potential pharmacological activity :
\text{3-Morpholin-3-yl-propionic Acid Hydrochloride} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{R-NH-CO-(CH₂)_2-Morpholine} + \text{HCl}Such derivatives have been explored as kinase inhibitors and antimicrobial agents.
Material Science Applications
The morpholine ring’s electron-rich nitrogen makes the compound a candidate for coordinating metal ions in catalytic systems. Its hydrochloride form improves solubility in aqueous reaction media, facilitating homogeneous catalysis.
Parameter | Recommendation |
---|---|
Personal Protective Equipment | Gloves, lab coat, goggles |
Storage Conditions | Cool, dry place in airtight container |
Disposal Methods | Incineration or neutralization |
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